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This guide is intended for researchers, scientists, and drug development professionals to

provide best practices for minimizing and managing electrolyte imbalances associated with the

use of Custodiol® HTK (Histidine-Tryptophan-Ketoglutarate) solution in experimental settings.

Frequently Asked Questions (FAQs)
Q1: What is Custodiol® HTK solution and how does it work?

A1: Custodiol® HTK is an intracellular, crystalloid solution used for the perfusion and

preservation of organs such as the heart, kidney, liver, and pancreas.[1] Its mechanism of

action is based on inactivating organ function to minimize energy requirements during

ischemia. This is achieved through its specific composition, which is low in sodium and calcium.

This composition leads to hyperpolarization of the cell membrane, inducing a state of cellular

arrest.[2][3] Key components include a powerful histidine buffer to counteract acidosis, mannitol

to reduce cellular edema, tryptophan to stabilize cell membranes, and ketoglutarate to support

ATP production during reperfusion.[3]

Q2: What are the most common electrolyte imbalances associated with Custodiol®?
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A2: The use of large volumes of Custodiol®, especially when it enters the systemic circulation,

can lead to several electrolyte disturbances. The most commonly reported imbalances are

hyponatremia (low sodium), hypocalcemia (low calcium), hyperkalemia (high potassium), and

hypermagnesemia (high magnesium).[4][5] A metabolic acidosis is also frequently observed.[2]

[6]

Q3: Why does Custodiol® cause hyponatremia?

A3: Custodiol® has a very low sodium concentration (15 mmol/L) compared to normal

extracellular fluid (~140 mmol/L).[7] When large volumes are used for organ perfusion and

subsequently mix with the systemic circulation, it dilutes the body's sodium concentration,

leading to hyponatremia.[8]

Q4: Is Custodiol®-induced hyponatremia dangerous?

A4: This is a critical point. The hyponatremia induced by Custodiol® is typically an isotonic

hyponatremia.[2][9] This means that while the sodium concentration is low, the overall

osmolality of the blood remains normal or even slightly elevated.[2] This is because other

components in the solution, primarily histidine and mannitol, are osmotically active.[1][10] In

cases of classic hypotonic hyponatremia, water shifts into brain cells causing dangerous

cerebral edema. However, because the osmolality does not decrease with Custodiol®-induced

hyponatremia, this fluid shift and risk of cerebral edema is not an expected complication.[2][10]

Therefore, aggressive correction with hypertonic saline is usually not required and may be

harmful, potentially causing hypertonicity.[2][5]

Q5: What causes hypocalcemia and hyperkalemia with Custodiol®?

A5: Hypocalcemia occurs because Custodiol® is intentionally formulated with a near-zero

calcium concentration (0.015 mmol/L) to aid in the inactivation of cardiac and smooth muscle,

thus protecting the organ.[7][11] Systemic exposure to the solution dilutes the blood's calcium

levels.[7] Hyperkalemia, while less common than with traditional high-potassium cardioplegia

solutions, can still occur.[4][5] Custodiol® contains 10 mmol/L of potassium; if a large volume

enters the circulation, particularly in subjects with compromised renal function, it can lead to an

increase in serum potassium levels.[7]
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Troubleshooting Guide: Managing Electrolyte
Imbalances
This section provides direct guidance for identifying and managing specific electrolyte issues

that may arise during your experiments.

Data Presentation: Typical Electrolyte Composition &
Post-Perfusion Changes
The following tables summarize the composition of Custodiol® and the typical electrolyte

changes observed in clinical and pre-clinical settings after its administration.

Table 1: Electrolyte Composition of Custodiol® HTK vs. Human Plasma

Electrolyte
Custodiol® HTK
Concentration

Typical Human Plasma
Concentration

Sodium (Na+) 15 mmol/L 135-145 mmol/L

Potassium (K+) 10 mmol/L 3.5-5.0 mmol/L

Calcium (Ca2+) 0.015 mmol/L 2.2-2.6 mmol/L

Magnesium (Mg2+) 4 mmol/L 0.7-1.1 mmol/L

Source:[7][11]

Table 2: Summary of Expected Post-Custodiol® Laboratory Value Changes
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Parameter Expected Change
Magnitude of
Change

Onset & Duration

Serum Sodium Decrease
Median drop of 12-15

mmol/L

Acute onset post-

perfusion; typically

resolves

spontaneously within

18-24 hours.[9]

Serum Osmolality No significant change
Remains stable or

slightly increases
N/A

Serum Calcium Decrease
Variable, dependent

on volume

Acute onset post-

perfusion

Serum Potassium Potential Increase

Variable, dependent

on volume and renal

function

Acute onset post-

perfusion

Blood pH Decrease (Acidosis)
Median drop from

~7.40 to ~7.30

Acute onset post-

perfusion

Source:[2][9]

Corrective Action Protocols
Issue 1: Severe or Symptomatic Hyponatremia (Serum Na+ < 125 mmol/L)

Cause: Dilution from low-sodium (15 mmol/L) Custodiol® solution.[7]

Initial Assessment:

Confirm serum sodium level via laboratory analysis or blood gas analyzer.

Crucially, measure serum osmolality.[2]

Assess for neurological symptoms (e.g., lethargy, confusion, seizure). While rare with

isotonic hyponatremia, this guides the urgency of intervention.

Recommended Actions:
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If Isotonic (Normal Osmolality):

Avoid aggressive correction with hypertonic saline. This is the most important best

practice.[2][9]

Observation: In most cases, the hyponatremia is transient and will self-correct within 18-

24 hours as the kidneys excrete free water.[9]

Ultrafiltration/Hemoconcentration: In settings with an extracorporeal circuit (e.g.,

cardiopulmonary bypass), ultrafiltration is an effective method to remove excess plasma

water and normalize sodium levels.[5][12]

If Hypotonic (Low Osmolality - Unexpected Finding):

This suggests a different underlying cause. Follow standard guidelines for treating

hypotonic hyponatremia, which may include cautious administration of 3% hypertonic

saline with a goal to increase serum sodium by 4-6 mmol/L over several hours until

symptoms resolve.[13][14] The correction rate should not exceed 8 mmol/L in any 24-

hour period to prevent osmotic demyelination syndrome.[13][14]

Issue 2: Symptomatic Hypocalcemia (e.g., Tetany, Arrhythmias)

Cause: Dilution from virtually calcium-free Custodiol® solution.[7]

Initial Assessment:

Measure serum total and ionized calcium levels.

Monitor electrocardiogram (ECG) for QT prolongation.

Recommended Actions:

Intravenous Calcium Replacement: For symptomatic or severe hypocalcemia, IV calcium

is required. Calcium gluconate is generally preferred over calcium chloride for peripheral

administration.[15]

Bolus Dose: Administer 10-20 mL of 10% calcium gluconate IV over 10-20 minutes.[15]
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Continuous Infusion: Follow the bolus with a continuous infusion. A common starting point

is an infusion of 0.5-1.5 mg/kg/hour of elemental calcium.[15] This can be prepared by

adding 100ml of 10% calcium gluconate to 1 liter of 0.9% sodium chloride or 5% dextrose

and starting the infusion at 50ml/hr, adjusting to response.[16][17]

Monitoring: Recheck serum calcium levels every 4-6 hours initially and adjust the infusion

rate accordingly.[15]

Issue 3: Hyperkalemia (Serum K+ > 5.5 mmol/L)

Cause: Systemic absorption of the 10 mmol/L potassium content in Custodiol®, especially

with high perfusion volumes or in the presence of renal impairment.[7]

Initial Assessment:

Confirm serum potassium level.

Perform an ECG immediately to assess for changes such as peaked T-waves, widened

QRS, or sine wave pattern.

Recommended Actions:

If ECG Changes are Present (Emergency):

Stabilize Cardiac Membrane: Administer 10 mL of 10% calcium gluconate IV over 2-3

minutes to counteract the cardiotoxic effects of potassium.[18]

Shift Potassium Intracellularly:

Administer 10 units of regular insulin intravenously along with 50 mL of 50% dextrose

(D50) to prevent hypoglycemia.[18]

Consider nebulized albuterol (10-20 mg), which also promotes potassium entry into

cells.

Remove Potassium from the Body:

Diuretics: If renal function is preserved, administer a loop diuretic like furosemide.
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Potassium Binders: Administer oral or rectal cation-exchange resins like sodium

polystyrene sulfonate.[19]

Dialysis: For severe or refractory hyperkalemia, dialysis is the most effective and

definitive treatment.[19]

Monitoring: Place on continuous ECG monitoring. Recheck serum potassium 1-2 hours

after intervention.[18]

Experimental Protocols
Protocol for Electrolyte Monitoring During Organ
Perfusion
This protocol outlines key steps for monitoring and minimizing electrolyte disturbances during

experimental organ perfusion with Custodiol®.

Baseline Measurement (Pre-Perfusion):

Obtain a baseline blood sample immediately before cannulation and initiation of perfusion.

Analyze for, at a minimum: sodium, potassium, ionized calcium, magnesium, pH, and

serum osmolality. This provides the reference point for all subsequent changes.

Perfusion Procedure:

Use the lowest effective volume of cold (5-8°C) Custodiol® solution required for the

specific organ and experimental goal.[20]

Adhere to recommended perfusion pressures (e.g., for heart, initial 100-110 mmHg,

reduced to 40-50 mmHg after arrest).[21]

During the procedure, if feasible, divert or aspirate the initial perfusate that displaces the

blood volume to minimize systemic dilution.

Intra-Perfusion / Post-Perfusion Monitoring:
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Time Point 1 (Immediately Post-Perfusion): Obtain a blood sample within 10 minutes of

completing the Custodiol® infusion. This sample will capture the point of maximum

dilution.[9]

Analyze for the same panel of electrolytes as the baseline, with a critical focus on sodium

and osmolality.

Subsequent Time Points: Obtain further samples at regular intervals (e.g., 1, 2, 6, 12, and

24 hours post-perfusion) to track the resolution of any imbalances.[9] Daily monitoring is

recommended until all values have normalized.[22]

Data Analysis and Intervention:

Compare all subsequent measurements to the baseline values.

If electrolyte values deviate beyond acceptable experimental or physiological limits,

implement the corrective actions outlined in the Troubleshooting Guide.

Document all interventions and subsequent electrolyte measurements meticulously.
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Systemic Circulation (Baseline) Custodiol® HTK Solution
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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